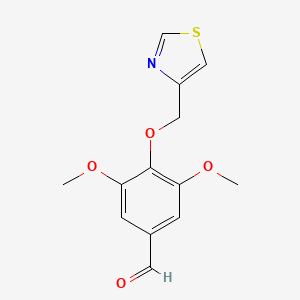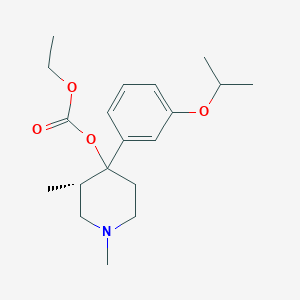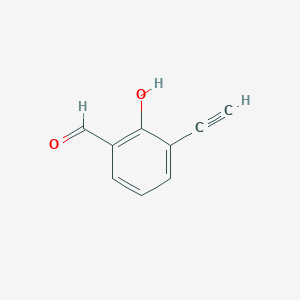
3-Ethynyl-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C9H6O2 It is a derivative of benzaldehyde, featuring an ethynyl group at the third position and a hydroxyl group at the second position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 2-hydroxybenzaldehyde is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is often achieved through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-Ethynyl-2-hydroxybenzoic acid.
Reduction: 3-Ethynyl-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Ethynyl-2-hydroxybenzaldehyde is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and heterocycles. It serves as a precursor for the synthesis of various ligands and catalysts.
Biology and Medicine: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It is also investigated for its role in the synthesis of bioactive molecules that may have therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of dyes, polymers, and advanced materials. Its unique structural features make it a valuable component in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
2-Hydroxybenzaldehyde: Lacks the ethynyl group, making it less reactive in certain synthetic applications.
3-Ethynylbenzaldehyde: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and biological activity.
4-Ethynyl-2-hydroxybenzaldehyde: Similar structure but with the ethynyl group at a different position, leading to different reactivity and applications.
Uniqueness: 3-Ethynyl-2-hydroxybenzaldehyde is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H6O2 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
3-ethynyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H6O2/c1-2-7-4-3-5-8(6-10)9(7)11/h1,3-6,11H |
Clé InChI |
MUSUTULNHWTBHT-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC(=C1O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)

![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
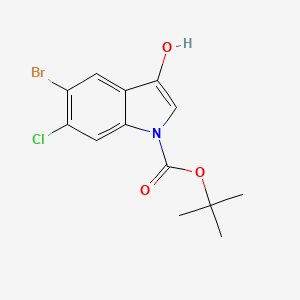
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
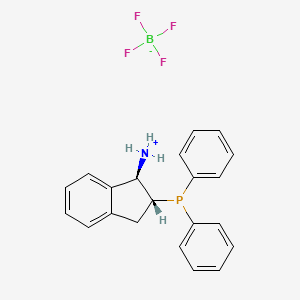
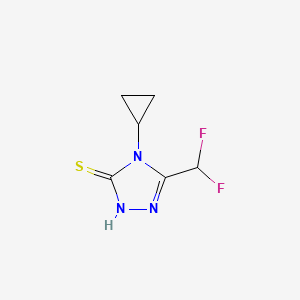
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
